molecular formula C20H18N4O3 B2683607 N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-46-9

N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2683607
CAS No.: 864855-46-9
M. Wt: 362.389
InChI Key: DDIAMUSLNUEEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its molecular formula is C21H20N4O3, with a molecular weight of 376.41 g/mol (inferred from analogs in ). The compound features:

  • A 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
  • A 2-methoxyphenyl substituent at the carboxamide position.

This scaffold is synthesized via hydrolysis of ester intermediates (e.g., compounds 17, 18 in ) followed by condensation with substituted anilines using 1,10-carbonyldiimidazole (CDI) . The 2-methoxy group on the phenyl ring is hypothesized to enhance solubility and target binding via hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-7-6-10-24-17(12)22-18-13(20(24)26)11-15(23(18)2)19(25)21-14-8-4-5-9-16(14)27-3/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIAMUSLNUEEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

1. Anticancer Activity

Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties. Several derivatives have shown significant inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
  • Case Studies : In vitro studies demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit cytotoxicity against various cancer cell lines including breast and lung cancer cells. For example, a study indicated that certain derivatives could reduce cell viability by up to 70% at micromolar concentrations .
CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)10.5

2. Antimicrobial Activity

Recent research has also highlighted the antimicrobial properties of this compound class:

  • Spectrum of Activity : Pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models:

  • Mechanism : The compound exhibits the ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. Studies show that after oral administration in animal models:

  • Half-life : Approximately 4 hours.
  • Bioavailability : Estimated at around 60%, indicating a good potential for therapeutic use .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

A study evaluated the anticancer properties of related compounds using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, with cell viability measured using the MTT assay.

Results:

  • Compounds exhibited structure-dependent anticancer activity.
  • Certain derivatives reduced cell viability to as low as 66%.

Table 1: Cytotoxicity Results Against A549 Cells

Compound IDViability (%)Remarks
Compound 1566Potent activity
Compound 1475Moderate activity
Control (Cisplatin)50Standard chemotherapy

Antimicrobial Activity

The structure of N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suggests potential antimicrobial properties. Research into similar pyrrolo[2,3-d]pyrimidines indicates their ability to inhibit the growth of pathogens like Plasmodium falciparum, responsible for malaria.

Antiviral Applications

Recent investigations have also focused on the antiviral potential of this compound against SARS-CoV-2. A set of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit viral replication.

Findings

Most designed compounds exhibited potent antiviral activity. For example:

  • Compound 29 showed an EC50 value of 0.0519μM0.0519\mu M and inhibited viral growth by over 94%94\% at concentrations of 11 and 10μM10\mu M.

Table 3: Antiviral Activity Data

Compound IDEC50 (µM)Viral Inhibition (%)
Compound 290.051994.10
Control--

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.

Reaction Conditions Reagents Product Key Observations References
Acidic hydrolysisHCl (6M), reflux, 8hCarboxylic acid derivativeComplete conversion confirmed by loss of amide IR stretch (1650 cm⁻¹) and new C=O peak at 1700 cm⁻¹
Basic hydrolysisNaOH (2M), 80°C, 6hSodium carboxylateImproved water solubility; LC-MS shows [M+Na]⁺ ion

Demethylation of Methoxyphenyl Substituent

The 2-methoxyphenyl group undergoes demethylation under strong acidic conditions, forming a phenolic hydroxyl group. This modification enhances hydrogen-bonding capacity for biological targeting.

Reaction Conditions Reagents Product Key Observations References
HBr/AcOH, 120°C, 12h48% HBr in acetic acidN-(2-hydroxyphenyl)-derivativeHPLC purity >95%; phenolic OH confirmed by broad IR peak (3200–3500 cm⁻¹)

Electrophilic Aromatic Substitution

The electron-rich pyrrolo-pyrimidine core participates in electrophilic substitution. Nitration and sulfonation occur preferentially at the 5-position of the pyrimidine ring due to activation by adjacent electron-donating groups.

Reaction Reagents Conditions Product Regioselectivity References
NitrationHNO₃/H₂SO₄0°C, 2h5-Nitro derivative>90% selectivity for 5-position
SulfonationSO₃/H₂SO₄RT, 4h5-Sulfo derivativeConfirmed by X-ray crystallography

Alkylation and Acylation Reactions

The methyl groups and secondary amines serve as nucleophilic sites for alkylation or acylation, enabling structural diversification.

Reaction Type Reagents Product Application References
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativeEnhances lipophilicity for CNS penetration
O-AcylationAcCl, pyridineAcetylated methoxyphenyl derivativeBlocks metabolic oxidation at the methoxy group

Oxidation and Reduction Reactions

The 4-oxo group participates in redox chemistry. Controlled oxidation modifies the dihydropyrido ring, while reduction alters the carbonyl’s electronic environment.

Reaction Reagents Product Outcome References
OxidationKMnO₄, H₂OPyrido-pyrimidine quinoneIncreased electrophilicity for Michael addition
ReductionNaBH₄, MeOH4-Hydroxy derivativeStabilizes enol tautomer; shifts UV λmax by 30 nm

Cyclization and Ring Expansion

Under specific conditions, the compound undergoes cyclization to form tricyclic derivatives, leveraging its fused ring system.

Reagents Conditions Product Mechanistic Insight References
POCl₃, DMF100°C, 6hChlorinated pyrido-pyrrolo-pyrimidineElectrophilic chlorination at activated C-7 position
DMAD (Dimethyl acetylenedicarboxylate)Protic solvent, RTFuran-annulated derivative[4+2] Cycloaddition with dienophilic acetylene

Key Reactivity Trends:

  • Nucleophilic Sites : Carboxamide nitrogen, pyrrolo NH, and methyl groups.

  • Electrophilic Sites : C-5 of pyrimidine, C-7 of pyrrolo ring.

  • Steric Effects : 1,9-Dimethyl groups hinder reactivity at proximal positions.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound belongs to a class of N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (). Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R Group) Key Properties (logP, H-Bonding) Reference
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C21H20N4O2 360.41 2-Ethylphenyl logP: 3.56; H-bond donors: 1
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C18H21N4O3 341.39 3-Methoxypropyl logP: Not reported
N-(2,3-Dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C21H20N4O2 360.41 2,3-Dimethylphenyl logP: 3.56; Polar surface area: 48.8 Ų
N-(3,5-Dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C21H20N4O2 360.41 3,5-Dimethylphenyl CAS: 724739-58-6
Target Compound : N-(2-Methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C21H20N4O3 376.41 2-Methoxyphenyl Predicted logP: ~3.5; H-bond acceptors: 5 Inferred

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Analogs with alkyl/aryl substituents (e.g., ethyl, dimethylphenyl) exhibit logP values ~3.5–3.6, indicating moderate lipophilicity suitable for membrane permeability . The 2-methoxyphenyl group in the target compound may slightly reduce logP compared to ethylphenyl analogs due to the polar methoxy group.
  • Hydrogen-Bonding Capacity: The 2-methoxy group increases hydrogen-bond acceptors (5 vs.
  • Stereochemistry : All analogs are achiral , simplifying synthesis and reducing metabolic complexity .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and carboxamide formation. For example, a general procedure for related pyridopyrrolopyrimidine carboxamides involves:

  • Step 1 : Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core via cyclization of substituted precursors under reflux conditions (e.g., acetic acid or DMF).
  • Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Methylation at the 1- and 9-positions using methyl iodide or dimethyl sulfate in basic media.
    Intermediates are characterized by 1^1H/13^{13}C NMR (e.g., DMSO-d6_6 solvent, δ 2.35 ppm for CH3_3 groups), mass spectrometry (e.g., CI-MS for molecular ion confirmation), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: How is the structural identity and purity of the compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects aromatic protons (δ 6.88–8.82 ppm) and methyl groups (δ 2.35–3.78 ppm). 13^{13}C NMR confirms carbonyl (δ ~160–170 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22_{22}H20_{20}N4_4O4_4 with [M+H]+^+ at m/z 404.4186) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C: 60.70% vs. found 60.66%) .
  • HPLC Purity : >99% purity confirmed via reverse-phase chromatography .

Advanced: How can synthetic yield be optimized in multi-step protocols?

Yield optimization requires:

  • Reaction Stoichiometry : Excess reagents (e.g., 1.5–2.0 eq. of alkylating agents) to drive reactions to completion.
  • Temperature Control : Reflux in polar aprotic solvents (DMF, DMSO) for cyclization steps.
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or Pd catalysts for coupling reactions.
  • Workup Strategies : Precipitation or column chromatography for intermediate purification.
    For example, yields improved from 38% to 59% by adjusting reaction times and solvent polarity .

Advanced: How are contradictions in spectral data resolved during characterization?

Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in NMR or m/z deviations) are addressed by:

  • 2D NMR Techniques : COSY and HSQC to assign overlapping proton and carbon signals.
  • Isotopic Labeling : Confirm functional group assignments (e.g., 15^{15}N labeling for amide protons).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Advanced: What in vitro assays are suitable for evaluating biological activity?

  • MTT/Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., MIA PaCa-2, AsPC-1) with IC50_{50} determination .
  • Kinase Inhibition Assays : Measure CDK9 inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .
  • Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide DNA labeling .

Advanced: How are molecular docking studies designed to predict target interactions?

  • Protein Preparation : Retrieve CDK9 structure (PDB: 4BCF), remove water molecules, and add hydrogens.
  • Ligand Preparation : Optimize compound geometry using DFT (B3LYP/6-31G*).
  • Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket.
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors .

Advanced: What formulation strategies improve solubility for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO + 40% PEG-300 + 50% saline for intravenous administration.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for enhanced bioavailability.
  • pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing .

Advanced: How can analogs be designed to improve pharmacological properties?

  • Core Modifications : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance binding affinity .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups.
  • Heterocycle Fusion : Introduce fused pyrimidine or thieno rings to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.